molecular formula C23H26N2O4 B514297 [2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 643730-08-9

[2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B514297
CAS No.: 643730-08-9
M. Wt: 394.5g/mol
InChI Key: HUAXJCNWENAVJK-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamoyl group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the carbamoyl and aromatic groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

[2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies of enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2,5-Dimethylphenyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • [(2,5-Dimethylphenyl)carbamoyl]methyl 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylate
  • [(2,5-Dimethylphenyl)carbamoyl]methyl 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

[2-(2,5-Dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

643730-08-9

Molecular Formula

C23H26N2O4

Molecular Weight

394.5g/mol

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H26N2O4/c1-4-17-7-9-19(10-8-17)25-13-18(12-22(25)27)23(28)29-14-21(26)24-20-11-15(2)5-6-16(20)3/h5-11,18H,4,12-14H2,1-3H3,(H,24,26)

InChI Key

HUAXJCNWENAVJK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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